N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique structure combining furan, pyridine, and pyrazole moieties
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways involved in tuberculosis infection .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-(furan-3-yl)pyridine-3-carbaldehyde with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of furan, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPLRGHTSWZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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